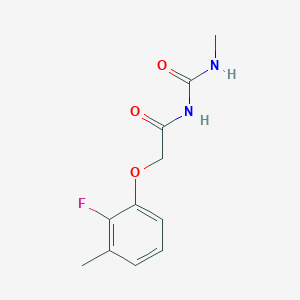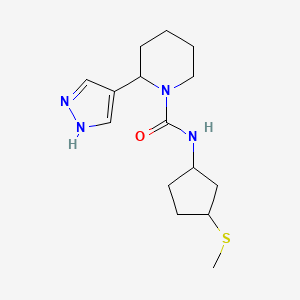
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It is a type of pyrazolidinone derivative that has been synthesized using various methods.
作用机制
The mechanism of action of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is not fully understood. However, it is believed to act as a nucleophile, which can participate in various chemical reactions. It has been shown to form metal complexes, which can catalyze various reactions. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been shown to participate in the formation of heterocyclic compounds, which have various biological activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride are not fully understood. However, it has been shown to have various biological activities, including anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor activity, which makes it a potential candidate for cancer therapy.
实验室实验的优点和局限性
The advantages of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has shown to have various biological activities, which make it a potential candidate for drug discovery. However, the limitations of using (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride in lab experiments include its potential toxicity and lack of selectivity.
未来方向
There are several future directions for the research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride. One direction is to study its mechanism of action in more detail, which can lead to the discovery of new biological activities. Another direction is to synthesize new derivatives of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride, which can have improved selectivity and potency. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be used as a starting material for the synthesis of new pharmaceuticals, which can have various therapeutic applications.
Conclusion:
In conclusion, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride is a chemical compound that has been widely used in scientific research applications. It can be synthesized using various methods and has shown to have various biological activities. The future directions for research on (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride include studying its mechanism of action in more detail, synthesizing new derivatives, and using it as a starting material for the synthesis of new pharmaceuticals.
合成方法
The synthesis of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride can be achieved using several methods. One of the most commonly used methods is the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with hydrochloric acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 1-chloro-3-methyl-2-butanone, followed by the reaction with sodium hydroxide and hydrochloric acid. Both methods result in the formation of (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride.
科学研究应用
(2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been widely used in scientific research applications. It has been used as a ligand in the preparation of metal complexes for catalytic reactions. It has also been used as a reagent in the synthesis of heterocyclic compounds. Additionally, (2,4-Dimethylphenyl)-pyrazolidin-1-ylmethanone; hydrochloride has been used as a starting material for the synthesis of various pharmaceuticals.
属性
IUPAC Name |
(2,4-dimethylphenyl)-pyrazolidin-1-ylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-4-5-11(10(2)8-9)12(15)14-7-3-6-13-14;/h4-5,8,13H,3,6-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOBJFNZBFDNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCCN2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)
![3-cyano-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643502.png)
![(3-Methylimidazo[4,5-b]pyridin-6-yl)-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643510.png)
![N-[3-(4-hydroxyphenyl)propyl]-3-methylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643512.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-3,4-dihydroxybenzamide](/img/structure/B7643515.png)
![1-[(2-Hydroxycyclohexyl)methyl]-3-(2-methoxy-2-methylpropyl)-1-methylurea](/img/structure/B7643532.png)
![5-[(2-Fluoro-3-methylphenoxy)methyl]-1-propan-2-yltetrazole](/img/structure/B7643534.png)
![2-[[3-(2,5-Dimethylpyrrolidine-1-carbonyl)phenyl]methylamino]pyridine-3-carbonitrile](/img/structure/B7643542.png)
![3-methyl-N-spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ylimidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B7643549.png)


![4-methyl-3-[4-(oxan-4-yl)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7643581.png)
![N-[3-hydroxy-1-[(4-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643589.png)
